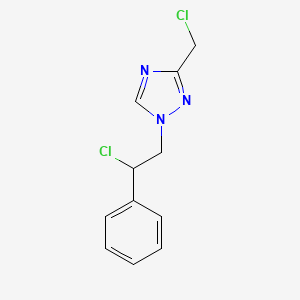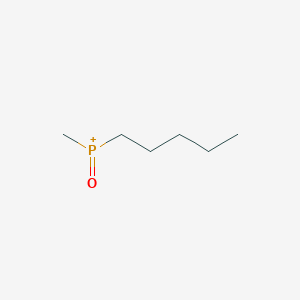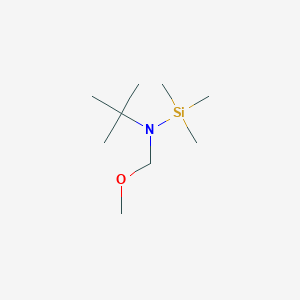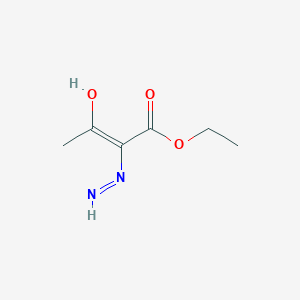
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chloromethyl and 2-chloro-2-phenylethyl groups attached to the triazole ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
1-(2-Chloro-2-phenylethyl)-1H-1,2,4-triazole: Lacks the chloromethyl group.
3-(Chloromethyl)-1H-1,2,4-triazole: Lacks the 2-chloro-2-phenylethyl group.
1-(2-Phenylethyl)-1H-1,2,4-triazole: Lacks both chlorine atoms.
Uniqueness
The presence of both chloromethyl and 2-chloro-2-phenylethyl groups in 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole may impart unique chemical reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
106657-12-9 |
|---|---|
分子式 |
C11H11Cl2N3 |
分子量 |
256.13 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(2-chloro-2-phenylethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H11Cl2N3/c12-6-11-14-8-16(15-11)7-10(13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChIキー |
FFMQVJHDMOQTGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)


![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)

